molecular formula C6H4BrClFNO2S B13512175 3-Bromo-6-chloro-2-fluorobenzene-1-sulfonamide

3-Bromo-6-chloro-2-fluorobenzene-1-sulfonamide

Cat. No.: B13512175
M. Wt: 288.52 g/mol
InChI Key: SBCFSCLAKVIMHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-chloro-2-fluorobenzene-1-sulfonamide is an organic compound with the molecular formula C6H4BrClFNO2S. It is a polyhalogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring, along with a sulfonamide group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-2-fluorobenzene-1-sulfonamide typically involves multi-step reactions starting from commercially available precursors. One common method is the halogenation of benzene derivatives followed by sulfonamide formation. For instance, the compound can be synthesized through the following steps:

    Halogenation: A benzene derivative is subjected to bromination, chlorination, and fluorination under controlled conditions to introduce the respective halogen atoms.

    Sulfonamide Formation: The halogenated benzene is then treated with sulfonamide reagents to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-2-fluorobenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biphenyl derivatives, while nucleophilic substitution can introduce various functional groups onto the benzene ring .

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-fluorobenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The halogen atoms can also participate in halogen bonding, further stabilizing the interaction with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-chloro-2-fluorobenzene-1-sulfonamide is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) along with the sulfonamide group. This combination of functional groups imparts distinct reactivity and potential for diverse applications in scientific research and industry .

Properties

Molecular Formula

C6H4BrClFNO2S

Molecular Weight

288.52 g/mol

IUPAC Name

3-bromo-6-chloro-2-fluorobenzenesulfonamide

InChI

InChI=1S/C6H4BrClFNO2S/c7-3-1-2-4(8)6(5(3)9)13(10,11)12/h1-2H,(H2,10,11,12)

InChI Key

SBCFSCLAKVIMHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)S(=O)(=O)N)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.